Enzyme Inhibition Potency (Ki) of Indolepropanol phosphate Relative to Homologous Analogs
Indolepropanol phosphate exhibits a well-defined competitive inhibition constant (Ki) of 0.004 mM against E. coli tryptophan synthase (indoleglycerol phosphate aldolase) [1]. This value demonstrates intermediate inhibitory potency compared to its closest structural analogs, indolebutanol phosphate (Ki = 0.0011 mM) and indoleethanol phosphate (Ki = 0.05 mM) [2]. The Ki value decreases as the number of methylene groups in the side chain increases, reflecting improved accommodation of the indole and phosphate moieties within the active site [3]. This quantitative rank-order provides researchers with a predictable tool for selecting an inhibitor with a specific binding affinity.
| Evidence Dimension | Inhibition constant (Ki) for competitive inhibition of indoleglycerol phosphate cleavage |
|---|---|
| Target Compound Data | Ki = 0.004 mM |
| Comparator Or Baseline | Indoleethanol phosphate (Ki = 0.05 mM); Indolebutanol phosphate (Ki = 0.0011 mM) |
| Quantified Difference | 12.5-fold less potent than indolebutanol phosphate; 12.5-fold more potent than indoleethanol phosphate |
| Conditions | E. coli tryptophan synthase alpha-subunit, competitive vs. indoleglycerol phosphate |
Why This Matters
Procurement based on required inhibitory strength is critical; IPP's intermediate Ki offers a balanced affinity, avoiding the ultra-high potency of indolebutanol phosphate which may complicate titration studies, while providing stronger inhibition than the weaker indoleethanol phosphate.
- [1] BRENDA: Literature summary extracted from Kirschner et al. (1975). Ki values for inhibitors of EC 4.2.1.20. View Source
- [2] BRENDA: Literature summary extracted from Kirschner et al. (1975). Ki values for inhibitors of EC 4.2.1.20. View Source
- [3] Kirschner, K., Wiskocil, R.L., Foehn, M. & Rezeau, L. (1975). The tryptophan synthase from Escherichia coli. An improved purification procedure for the alpha-subunit and binding studies with substrate analogues. Eur. J. Biochem., 60(2), 513-523. View Source
